N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-28-20-13-7-6-12-18(20)21(26)23-14-19-16-10-4-5-11-17(16)22(27)25(24-19)15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVLPRGBGYFXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the phthalazinone core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Benzamide Moiety: The final step involves the coupling of the phthalazinone derivative with 2-(methylthio)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone core, potentially converting them to alcohols.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the phthalazinone core.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phthalazinone-Containing Benzamides
The phthalazinone scaffold is a common feature in medicinal chemistry. A closely related compound, N-(2-(Cyclopropanecarboxamido)ethyl)-2-fluoro-N-(2-hydroxyethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (), shares the phthalazinone core but differs in substituents:
- Target Compound : Cyclopentyl group at the 3-position and 2-(methylthio)benzamide.
- Compound : Cyclopropanecarboxamide, fluorine substituent, and hydroxyethyl group.
Thio-Substituted Benzamides
Benzamides with sulfur-containing substituents are prevalent in bioactive molecules. For example, 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide () includes a thiazolylmethylthio group, while the target compound uses a simpler methylthio group. Key differences:
- Target Compound : Methylthio (-SMe) at the benzamide’s 2-position.
- Compounds : Heterocyclic thioethers (e.g., thiazolylmethylthio, isoxazolylmethylthio).
The methylthio group in the target compound may improve metabolic stability compared to bulkier heterocyclic thioethers, which are prone to oxidative degradation .
Benzamide-Based Pesticides
Several benzamide derivatives in (e.g., flutolanil ) are agrochemicals. While the target compound’s application is unspecified, structural parallels exist:
- Flutolanil : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide.
- Target Compound: Phthalazinone-linked benzamide with methylthio.
The phthalazinone moiety in the target compound likely shifts its bioactivity away from pesticidal uses toward human therapeutics .
Key Research Findings and Hypotheses
Structural Flexibility: The target compound’s phthalazinone core and methylthio group suggest adaptability for targeting enzymes like poly(ADP-ribose) polymerase (PARP) or kinases, analogous to other phthalazinone derivatives .
Synthetic Accessibility : and highlight sodium hydride/DMF-mediated nucleophilic substitutions for benzamide synthesis, implying feasible scalability for the target compound .
Metabolic Considerations : The methylthio group may reduce susceptibility to cytochrome P450 oxidation compared to ’s heterocyclic thioethers, improving pharmacokinetics .
Limitations and Contradictions
- Lack of Direct Data: No explicit pharmacological or toxicity data for the target compound are available in the evidence, requiring reliance on structural analogs.
- Divergent Applications : ’s benzamides are pesticides, while compounds target human diseases, complicating direct comparisons.
Biological Activity
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a phthalazine derivative integrated with a methylthio-benzamide moiety, which may confer unique interactions with biological targets. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 391.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O2 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1421452-32-5 |
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound can be categorized into the following areas:
Antimicrobial Activity
Compounds containing phthalazine and triazole derivatives have been noted for their antimicrobial properties. For instance, studies have shown that derivatives of phthalazine can inhibit the growth of various bacterial strains and fungi. The specific interactions of this compound with microbial enzymes may enhance its effectiveness as an antimicrobial agent.
Anticancer Potential
Phthalazine derivatives have been investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth. This compound may exhibit similar effects by inducing apoptosis in cancer cells or inhibiting proliferation through targeted interactions with oncogenic proteins.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors to modulate cellular responses.
- DNA Interaction : Potential binding to DNA or RNA may disrupt normal cellular functions.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antimicrobial Studies : A study demonstrated that triazole derivatives showed significant antifungal activity against Candida species, suggesting that similar structures could enhance the antimicrobial profile of N-(...).
- Anticancer Research : A comparative analysis indicated that phthalazine derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF7), highlighting the potential application of N-(...) in cancer therapy .
- Mechanistic Insights : Research on related compounds revealed that they could induce apoptosis through ROS (reactive oxygen species) generation and mitochondrial dysfunction, which could be a pathway for N-(...) as well .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
